molecular formula C13H13ClO3 B15230305 tert-Butyl 6-chlorobenzofuran-2-carboxylate

tert-Butyl 6-chlorobenzofuran-2-carboxylate

Cat. No.: B15230305
M. Wt: 252.69 g/mol
InChI Key: PSSZSRYVQLZBMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chlorobenzofuran-2-carboxylate typically involves the reaction of 6-chlorobenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chlorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chlorobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

  • tert-Butyl 6-bromobenzofuran-2-carboxylate
  • tert-Butyl 6-fluorobenzofuran-2-carboxylate
  • tert-Butyl 6-iodobenzofuran-2-carboxylate

Comparison: tert-Butyl 6-chlorobenzofuran-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its interactions with molecular targets and its overall chemical behavior .

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl 6-chloro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13ClO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3

InChI Key

PSSZSRYVQLZBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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